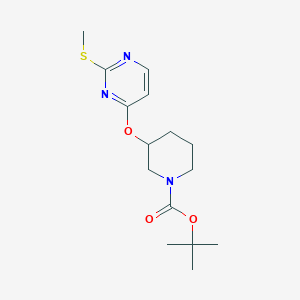

3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester

Description

This compound is a tert-butyl-protected piperidine derivative featuring a pyrimidin-4-yloxy group substituted with a methylsulfanyl moiety at position 2. Its CAS number is 42040-25-5, and it has been listed as a discontinued product by suppliers like CymitQuimica, with a purity of 95% . The tert-butyl carbamate group enhances steric protection of the piperidine nitrogen, making it a common intermediate in medicinal chemistry for drug discovery, particularly in kinase or protease inhibitor synthesis.

Properties

IUPAC Name |

tert-butyl 3-(2-methylsulfanylpyrimidin-4-yl)oxypiperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3S/c1-15(2,3)21-14(19)18-9-5-6-11(10-18)20-12-7-8-16-13(17-12)22-4/h7-8,11H,5-6,9-10H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIDNHOXACFLFBJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=NC(=NC=C2)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester is a synthetic compound characterized by its complex structure, which includes a piperidine ring and a pyrimidine moiety. Its molecular formula is , and it has a molecular weight of 369.48 g/mol. The compound's unique structural features suggest potential biological activities, particularly in pharmacology.

Chemical Structure and Properties

The compound features a tert-butyl ester functional group, enhancing its lipophilicity and biological activity. The presence of the methylsulfanyl group on the pyrimidine ring may influence its interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C17H27N3O4S |

| Molecular Weight | 369.48 g/mol |

| Functional Groups | Tert-butyl ester, Methylsulfanyl |

| Lipophilicity | High |

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit significant pharmacological properties. The biological activity of this compound has been explored in various studies, including:

- Antimicrobial Activity : Compounds in this class have shown promising antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Similar derivatives have demonstrated the ability to inhibit cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.

- Anticancer Potential : The compound may act as an inhibitor of phosphatidylinositol 3-kinase (PI3K) pathways, which are significant in cancer cell proliferation and survival.

Antimicrobial Activity

Studies have demonstrated that derivatives of pyrimidine compounds exhibit activity against bacterial and fungal strains. For instance, certain analogs showed minimum inhibitory concentrations (MIC) as low as 6.25 μg/mL against pathogens such as Klebsiella pneumoniae and Pseudomonas aeruginosa .

Anti-inflammatory Activity

The anti-inflammatory effects were assessed using COX enzyme inhibition assays. Notably, some derivatives exhibited IC50 values comparable to established anti-inflammatory drugs like celecoxib. For example:

- Compound A : IC50 = 0.04 ± 0.09 μmol against COX-2.

- Compound B : IC50 = 0.04 ± 0.02 μmol against COX-2 .

Case Studies

- Study on Structural Modifications : A study investigated various substitutions on the pyrimidine ring and their effects on biological activity. It was found that electron-donating groups significantly enhanced anti-inflammatory activity.

- In Vivo Studies : In vivo models demonstrated that certain derivatives reduced inflammation markers in carrageenan-induced paw edema models, indicating potential therapeutic applications .

Comparison with Similar Compounds

Structural Variations in Pyrimidine-Substituted Piperidines/Piperazines

The following table highlights key structural analogs and their differences:

Physicochemical Properties

- Lipophilicity: The methylsulfanyl group in the target compound increases lipophilicity compared to analogs with polar groups (e.g., hydroxyl or amino).

- Stability : The tert-butyl ester group provides steric protection against hydrolysis, a feature shared with analogs like .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 3-(2-Methylsulfanyl-pyrimidin-4-yloxy)-piperidine-1-carboxylic acid tert-butyl ester, and how can reaction conditions be optimized?

- Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the pyrimidine ring followed by coupling with the piperidine-tert-butyl ester moiety. Key steps include nucleophilic substitution at the pyrimidine 4-position (using sulfur-containing nucleophiles) and protection/deprotection strategies for the piperidine nitrogen. Reaction conditions such as temperature (e.g., 60–80°C for substitution reactions), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., K₂CO₃ for deprotonation) critically influence yield and purity . Optimization requires iterative monitoring via TLC or HPLC to track intermediate formation.

Q. What analytical techniques are most effective for characterizing this compound and its intermediates?

- Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is essential for confirming regiochemistry and substitution patterns, particularly for distinguishing between pyrimidine and piperidine protons. High-Resolution Mass Spectrometry (HRMS) validates molecular weight and fragmentation patterns. Purity assessment should employ reverse-phase HPLC with UV detection (λ = 254 nm), while FT-IR helps identify functional groups like the tert-butyl ester carbonyl (C=O stretch at ~1700 cm⁻¹) .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Answer: Personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, is mandatory. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated. Work should be conducted in a fume hood to minimize inhalation risks. In case of skin contact, wash immediately with soap and water; for eye exposure, irrigate with saline for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the pyrimidine ring) influence the compound’s biological activity?

- Answer: Comparative studies of structural analogs reveal that substituents like chloro (Cl) or methoxy (OCH₃) at the pyrimidine 6-position enhance antimicrobial activity by increasing electrophilicity and target binding. Conversely, replacing the methylsulfanyl (SMe) group with amino (NH₂) reduces cytotoxicity but may improve solubility. Structure-Activity Relationship (SAR) analysis using molecular docking (e.g., with bacterial dihydrofolate reductase) can rationalize these trends .

Q. What experimental strategies resolve contradictions in reported biological data for this compound and its analogs?

- Answer: Discrepancies in bioactivity data often arise from variations in assay conditions (e.g., pH, serum protein content) or impurities in test samples. To mitigate this:

- Standardize assays: Use identical cell lines (e.g., HEK293 for enzyme inhibition) and control for batch-to-batch compound purity via HPLC.

- Validate targets: Employ orthogonal methods like Surface Plasmon Resonance (SPR) to confirm binding affinities reported in enzymatic assays.

- Cross-reference analogs: Compare data with structurally validated compounds (e.g., tert-butyl 4-((2-chloro-6-methylpyrimidin-4-yl)oxy)piperidine-1-carboxylate) to identify substituent-specific effects .

Q. How does the tert-butyl ester group impact the compound’s stability and reactivity in aqueous vs. non-polar environments?

- Answer: The tert-butyl ester acts as a protecting group, enhancing stability under basic conditions but undergoing hydrolysis in acidic environments (e.g., HCl/THF) to yield the carboxylic acid. Kinetic studies show a half-life of >48 hours in PBS (pH 7.4) at 25°C, making it suitable for in vitro assays. In non-polar solvents (e.g., dichloromethane), the ester remains intact, facilitating storage and synthetic modifications .

Q. What computational methods are effective for predicting the compound’s interaction with biological targets?

- Answer: Molecular Dynamics (MD) simulations (using AMBER or GROMACS) model ligand-receptor interactions over time, accounting for flexibility in the piperidine ring. Density Functional Theory (DFT) calculations (B3LYP/6-31G* basis set) predict electronic properties (e.g., HOMO-LUMO gaps) to guide synthetic modifications. Pharmacophore mapping (e.g., with Schrödinger Phase) identifies critical interaction sites, such as the pyrimidine’s sulfur atom for hydrogen bonding .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.